2-Chloroinosine

概要

説明

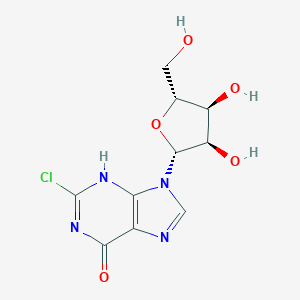

2-Chloroinosine is a chemical compound that is an analog of inosine, where the hydrogen atom at position 2 of the nucleobase has been replaced by a chlorine atom . This modification imparts unique properties to the compound, making it useful in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 2-Chloroinosine can be synthesized through the halogenation of inosine. One common method involves treating inosine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like dimethylformamide to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and purity. The compound is often crystallized or lyophilized to achieve the desired solid form .

化学反応の分析

Types of Reactions: 2-Chloroinosine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed.

Major Products Formed:

Substitution Reactions: Products include various substituted inosine derivatives, depending on the nucleophile used.

Oxidation Reactions: Oxidized forms of inosine derivatives are typically produced.

科学的研究の応用

2-Chloroinosine has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-Chloroinosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The chlorine atom at position 2 of the nucleobase can disrupt hydrogen bonding and base pairing, leading to errors in DNA replication and transcription . This disruption can induce apoptosis in cancer cells, making it a valuable compound in anticancer research .

類似化合物との比較

Inosine: The parent compound, which lacks the chlorine atom at position 2.

2-Bromoinosine: Another halogenated analog with a bromine atom at position 2.

2-Fluoroinosine: A fluorinated analog with a fluorine atom at position 2.

Uniqueness of 2-Chloroinosine: this compound is unique due to the specific effects of the chlorine atom on its chemical and biological properties. The chlorine atom enhances the compound’s lipophilicity and alters its interactions with biomolecules, making it distinct from other halogenated inosine analogs .

生物活性

2-Chloroinosine, a halogenated nucleoside analog, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in antiviral and anticancer therapies. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, pharmacokinetics, and biological effects.

Chemical Structure and Properties

This compound is a derivative of inosine where a chlorine atom is substituted at the second position of the ribose sugar. This modification can influence its interaction with biological targets, enhancing its pharmacological properties compared to its parent compound.

Antiviral Activity

Research has indicated that this compound exhibits significant antiviral properties, particularly against HIV. In a study by , it was shown that this compound analogs could be hydrolyzed under physiological conditions, revealing an anti-HIV motif. The structural similarity between this compound and other active purine nucleosides suggests that it may act by inhibiting viral replication through incorporation into viral RNA.

Induction of Apoptosis

In studies examining its effects on cancer cells, this compound has been found to induce apoptosis. For instance, in fibroblast-like synoviocytes derived from rheumatoid arthritis patients, exposure to 2-chloroadenosine (a related compound) resulted in DNA fragmentation and apoptosis at concentrations above 50 μM . This suggests that this compound may similarly promote apoptotic pathways in various cell types.

Pharmacokinetics

The uptake of this compound occurs via nucleoside transporters, which are crucial for its bioavailability. Studies have demonstrated that human erythrocytes utilize a saturable uptake mechanism for this compound, with an apparent Km of approximately 23 μM . This indicates that transport efficiency may play a significant role in determining the effective concentration of the drug in vivo.

Anti-HIV Activity

A comparative study highlighted the potency of different purine nucleoside analogs, revealing that the β-anomer of 2-chloro-adenine exhibited twice the potency compared to its α-anomer . This finding underscores the importance of stereochemistry in the biological activity of nucleoside analogs.

Apoptotic Effects in Cancer Cells

In another investigation, 2-chloroadenosine was shown to induce apoptosis through a caspase-dependent pathway in rheumatoid arthritis fibroblasts. The study found that the apoptotic effect was inhibited by adenosine kinase inhibitors, suggesting that phosphorylation of 2-chloroadenosine is critical for its pro-apoptotic activity .

Comparative Biological Activity Table

| Compound | Activity Type | Effective Concentration (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antiviral | Not specified | Incorporation into viral RNA |

| 2-Chloroadenosine | Apoptosis | ≥50 | Caspase activation |

| β-2-Chloro-adenine | Anti-HIV | EC50: 16.5 | Inhibition of viral replication |

特性

IUPAC Name |

2-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSPCQCIHGSYAS-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-chloroinosine interact with Inosine Monophosphate Dehydrogenase (IMPDH)?

A: this compound 5'-monophosphate (2-Cl-IMP), a derivative of this compound, acts as a substrate for human IMPDH. Interestingly, the enzyme catalyzes the dehalogenation of 2-Cl-IMP to xanthosine 5'-monophosphate (XMP) even in the absence of NAD+, which is typically required for the enzyme's natural substrate, inosine monophosphate (IMP) []. This suggests that 2-Cl-IMP might utilize a different mechanism compared to IMP, potentially involving a tetrahedral intermediate [].

Q2: What are the kinetic parameters of this compound 5'-monophosphate's interaction with IMPDH?

A: Studies have shown that 2-Cl-IMP exhibits a Km of 48 μM and a kcat of 0.049 s-1 with human IMPDH at 25°C []. This indicates that 2-Cl-IMP has a weaker binding affinity (higher Km) compared to the natural substrate, IMP (Km = 4.1 μM) []. Additionally, the catalytic rate (kcat) for 2-Cl-IMP dehalogenation is significantly lower than the kcat for IMP dehydrogenation (0.25 s-1) [], suggesting a slower turnover rate for the halogenated substrate.

Q3: Can this compound be utilized by microorganisms to produce novel nucleosides?

A: Research has demonstrated that a specific inosine-producing mutant of Bacillus subtilis can convert 2-chlorohypoxanthine, a precursor to this compound, into this compound through ribosidation []. This conversion occurs at a rate comparable to the conversion of hypoxanthine to inosine [], highlighting the potential of utilizing microbial systems for the biosynthesis of modified nucleosides like this compound.

Q4: How does the structure of this compound, specifically the chlorine atom, influence its interaction with IMPDH?

A: The presence of the chlorine atom at the 2-position of the purine ring in 2-Cl-IMP is crucial for its unique interaction with IMPDH. The enzyme catalyzes a dehalogenation reaction instead of the typical dehydrogenation observed with IMP []. This difference in reactivity implies that the chlorine atom might be involved in specific interactions within the IMPDH active site, leading to the observed dehalogenation reaction.

Q5: Is this compound 5'-monophosphate a reversible or irreversible inhibitor of IMPDH?

A: Importantly, 2-Cl-IMP does not irreversibly inactivate IMPDH []. This suggests that its binding to the enzyme is reversible, potentially allowing for competition with other substrates like IMP and XMP, both of which have been shown to competitively inhibit the dehalogenation reaction [].

Q6: What synthetic strategies can be employed for the synthesis of this compound and its derivatives?

A: this compound can be synthesized chemically from readily available starting materials []. Additionally, researchers have developed a combined chemical and enzymatic approach for synthesizing 2'-amino-2'-deoxy-2-chloroinosine, a derivative of this compound []. This method utilizes enzymatic synthesis followed by chemical modifications, providing a versatile route to access modified purine nucleosides.

Q7: Can this compound derivatives be further modified for structure-activity relationship (SAR) studies?

A: Yes, this compound derivatives, particularly those modified at the O6 position, can be further derivatized using palladium-catalyzed cross-coupling reactions with various aryl, hetaryl, and alkylboronic acids []. This approach allows for the introduction of diverse substituents at the 2-position, facilitating the exploration of SAR and the development of potentially more potent or selective IMPDH inhibitors.

Q8: How can the O6 protecting group be removed after the cross-coupling reaction of this compound derivatives?

A: Researchers have developed a one-pot procedure for the simultaneous cross-coupling and deprotection of this compound derivatives []. This method utilizes an allyl group as a protecting group at the O6 position, which can be readily cleaved under the same palladium-catalyzed conditions used for the cross-coupling reaction. This efficient one-pot strategy simplifies the synthesis and modification of this compound analogs for SAR studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。